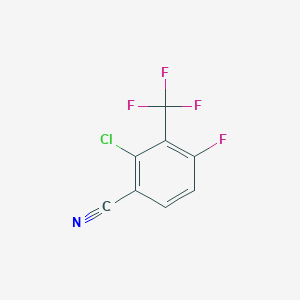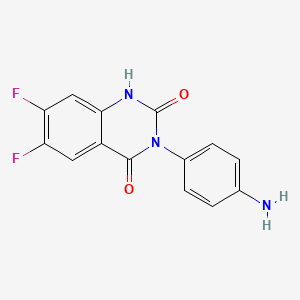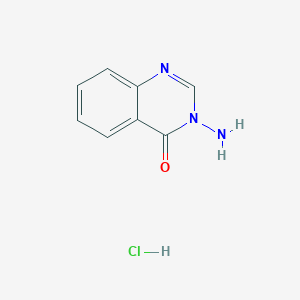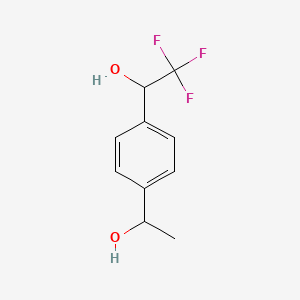
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol is an organic compound characterized by the presence of trifluoromethyl and hydroxyethyl groups attached to a phenyl ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents. One common method includes the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired alcohol . The reaction conditions often involve the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on activated charcoal .
Industrial Production Methods
Industrial production of this compound may involve hydrogenation or hydride reduction of derivatives of trifluoroacetic acid, such as esters or acyl chlorides . These methods are scalable and can produce the compound in large quantities suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions typically involve the use of Grignard reagents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Grignard reagents and palladium catalysts are frequently employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Trifluoroacetic acid.
Reduction: 2,2,2-Trifluoro-1-phenylethanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol has several applications in scientific research:
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It competitively inhibits enzymes like alcohol dehydrogenase.
Hydrogen Bonding: Forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Shares the trifluoromethyl group but lacks the phenyl and hydroxyethyl groups.
2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl and phenyl groups but lacks the hydroxyethyl group.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but differs in the position of the hydroxy group.
Uniqueness
2,2,2-Trifluoro-1-(4-(1-hydroxyethyl)phenyl)ethanol is unique due to the combination of trifluoromethyl, phenyl, and hydroxyethyl groups, which confer distinct chemical properties and reactivity patterns not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H11F3O2 |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(1-hydroxyethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-6(14)7-2-4-8(5-3-7)9(15)10(11,12)13/h2-6,9,14-15H,1H3 |
InChI Key |
VBVITTYVQJXZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


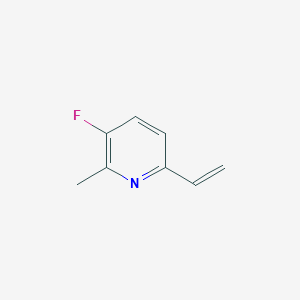
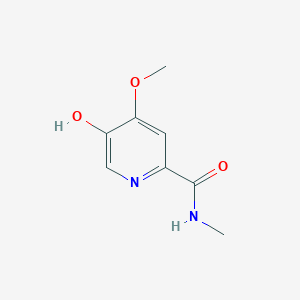
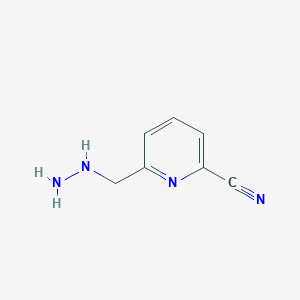
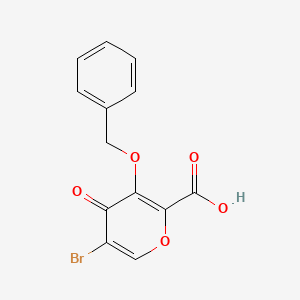
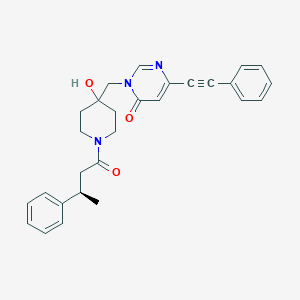
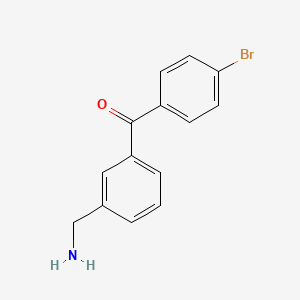
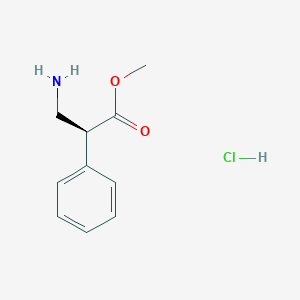
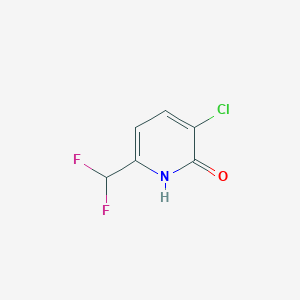
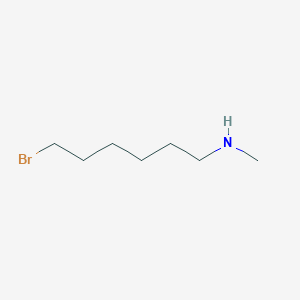
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)

